molecular formula C24H37N7O8 B12430916 Angiotensin II (1-4), human

Angiotensin II (1-4), human

Cat. No.: B12430916
M. Wt: 551.6 g/mol
InChI Key: KFWYCVYZWAMJRF-DWRORGKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II (1-4), human, typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II (1-4), human, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Angiotensin II (1-4), human, has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, heart failure, and kidney diseases.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations .

Mechanism of Action

Angiotensin II (1-4), human, exerts its effects by binding to the angiotensin II type 1 receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure . Additionally, angiotensin II stimulates the release of aldosterone from the adrenal glands, promoting sodium retention and further contributing to blood pressure regulation .

Comparison with Similar Compounds

Uniqueness: Angiotensin II (1-4), human, is unique due to its high potency and specific receptor interactions. Unlike its precursors and metabolites, angiotensin II has a more pronounced effect on blood pressure regulation and fluid balance. Its ability to bind to the angiotensin II type 1 receptor and initiate a robust signaling cascade sets it apart from other related peptides .

Properties

Molecular Formula

C24H37N7O8

Molecular Weight

551.6 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H37N7O8/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28)/t15-,16-,17-,19-/m0/s1

InChI Key

KFWYCVYZWAMJRF-DWRORGKVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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